3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride
Description
Molecular Formula: C₁₁H₂₂ClNO Molecular Weight: 219.8 g/mol (predicted) . Structure: The compound features a cyclobutane ring substituted with a tert-butoxy group (-O-tBu) at position 3, two methyl groups at position 2, and an amine group at position 1, with a hydrochloride counterion . Synthesis: Synthesized from intermediates such as 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88 in a European patent application . Key Properties:
- Collision Cross Section (CCS): Predicted CCS values range from 141.1–148.1 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate steric bulk .
- Commercial Availability: Priced at €717.00 (50 mg) and €2,024.00 (500 mg), reflecting its niche use as a specialized scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2,3)12-8-6-7(11)10(8,4)5;/h7-8H,6,11H2,1-5H3;1H |
InChI Key |
UFOULHQEILYDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of tert-butyl alcohol with cyclobutanone under acidic conditions to form the tert-butoxy groupThe final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method allows for better control over reaction conditions and yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium tert-butoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions
Major Products Formed
Oxidation: tert-Butyl hydroperoxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the dimethylamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related cyclobutane- and amine-containing hydrochlorides:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
The allyl group in the rac-(1R,2S,3R) analog introduces a reactive site for further derivatization (e.g., click chemistry), absent in the target compound .
Ring Size and Rigidity :
- Cyclobutane rings (4-membered) confer higher ring strain compared to azetidine (4-membered nitrogen-containing ring) or larger cyclohexane derivatives. This strain may influence binding affinity in drug-receptor interactions .
Fluorination: Compounds like 3-(difluoromethyl)-3-methylazetidine hydrochloride leverage fluorine’s electronegativity to modulate pKa and bioavailability, a feature absent in the non-fluorinated target compound .
Physicochemical and Commercial Differences
- Molecular Weight : The target compound (219.8 g/mol) is heavier than simpler analogs like 2,2-dimethylcyclobutan-1-amine hydrochloride (135.64 g/mol), impacting permeability and Lipinski’s rule compliance .
- Pricing : The target compound is significantly costlier (€2,024.00/500 mg) compared to azetidine derivatives (e.g., €1,940.00/500 mg for similar tert-butoxy compounds), reflecting synthetic complexity .
Research and Development Notes
Synthetic Challenges : The tert-butoxy group requires protection/deprotection strategies, as seen in related syntheses involving tert-butoxycarbonyl (Boc) intermediates .
Literature Gaps: No direct patent or literature data exist for the target compound, unlike its analogs (e.g., Metabutoxycaine Hydrochloride, which has documented pharmacological use) .
Biological Activity
3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride is a compound with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride
- Molecular Formula : C10H21NO·HCl
- Molecular Weight : 171.28 g/mol
- CAS Number : 1376346-21-2
- Purity : ≥ 97% .
The biological activity of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The compound is believed to act as a modulator of neurotransmitter systems, particularly through the inhibition or activation of specific receptors.
Neurotransmitter Interaction
Research indicates that compounds with similar structures often interact with adrenergic and dopaminergic receptors. These interactions can lead to changes in neurotransmitter release and receptor sensitivity, which may explain the compound's potential effects on mood and behavior.
Pharmacological Effects
The compound exhibits several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonergic modulation.
- Cognitive Enhancement : Some evidence points towards cognitive enhancement properties, possibly related to dopaminergic pathways.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Cognitive Enhancement | Improved memory and learning tasks |
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of the compound showed a significant reduction in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, with higher doses yielding greater efficacy.
Study 2: Cognitive Function
A separate study assessed cognitive function in mice using the Morris water maze. Mice treated with 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride demonstrated improved spatial learning compared to control groups.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves multi-step sequences, including cyclobutane ring formation, tert-butoxy group introduction, and amine protection/deprotection. For example:
- Cyclobutane Precursor : Start with a dimethylcyclobutanone derivative. Reduction (e.g., NaBH₄) followed by tert-butoxy group installation via nucleophilic substitution (e.g., tert-butyl chloride under basic conditions) .
- Amine Functionalization : Use reductive amination or Gabriel synthesis to introduce the amine group. Final hydrochlorination with HCl in anhydrous ether ensures salt formation .
- Critical Conditions : Temperature control during cyclobutane ring closure (to prevent ring strain-induced side reactions) and inert atmospheres (N₂/Ar) during amine protection steps improve yields .
Q. Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry, tert-butoxy group position, and amine proton environment. For example, tert-butoxy protons appear as a singlet (~1.2 ppm), while cyclobutane protons show complex splitting due to ring strain .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₂ClNO) and detects impurities.
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the tert-butoxy group .
Q. How does the tert-butoxy substituent influence the compound’s stability and solubility?
Methodological Answer:
- Stability : The bulky tert-butoxy group enhances steric protection against nucleophilic attack, improving stability in acidic/basic media. However, it may increase susceptibility to oxidative degradation under harsh conditions .
- Solubility : The hydrophobic tert-butoxy group reduces aqueous solubility but improves lipid solubility, making the compound suitable for organic-phase reactions or lipid-based delivery systems .
Advanced Research Questions
Q. What stereochemical challenges arise during synthesis, and how can they be addressed?
Methodological Answer:
- Challenge : The cyclobutane ring’s rigidity complicates stereochemical control, leading to diastereomer formation during amine functionalization.
- Resolution Strategies :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry .
- Employ enantioselective catalysis (e.g., Ru-based catalysts for asymmetric hydrogenation of imine intermediates) .
- Purify diastereomers via preparative HPLC with chiral columns .
Q. How can researchers investigate biological interactions of this compound with enzyme targets?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like cytochrome P450 .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Structural Insights : Co-crystallize the compound with target proteins (e.g., crystallography) or perform molecular docking simulations to map binding pockets .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- QSAR Models : Train models using datasets of similar amines to predict logP, bioavailability, and metabolic clearance .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate toxicity risks and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Source Identification : Compare assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥95% vs. lower grades). For example, impurities from incomplete tert-butoxy deprotection may skew receptor binding results .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., IC₅₀ curves in triplicate) to rule out batch variability .
- Mechanistic Follow-Up : Use knockout cell lines or enzyme mutants to confirm target specificity if off-target effects are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
